N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a benzodiazole moiety, and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Synthesis of the Benzodiazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone.
Coupling with Piperazine: The benzodiazole intermediate is then coupled with piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Acetylation: The final step involves acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The benzodiazole moiety can be reduced using hydrogenation catalysts like palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of N-alkyl or N-aryl piperazine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1H-benzimidazol-2-yl)methyl]piperazin-1-yl}acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1H-indol-2-yl)methyl]piperazin-1-yl}acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]piperazin-1-yl}acetamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxin ring, benzodiazole moiety, and piperazine ring in a single molecule allows for diverse interactions with various molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-26-19-5-3-2-4-18(19)25-22(26)15-27-8-10-28(11-9-27)16-23(29)24-17-6-7-20-21(14-17)31-13-12-30-20/h2-7,14H,8-13,15-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPNWAHKXOUDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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